molecular formula C8H17I B073036 4-Iodooctane CAS No. 1117-32-4

4-Iodooctane

Cat. No.: B073036
CAS No.: 1117-32-4
M. Wt: 240.12 g/mol
InChI Key: RZONQKSTULVBKR-UHFFFAOYSA-N
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Description

4-Iodooctane is an organic compound with the molecular formula C8H17I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to an octane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodooctane can be synthesized through the iodination of octane. One common method involves the reaction of octane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodooctane primarily undergoes nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. This compound can also participate in elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for nucleophilic substitution reactions involving this compound. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the iodine from the opposite side, resulting in inversion of configuration.

    Elimination Reactions: Strong bases such as potassium tert-butoxide can induce elimination reactions, leading to the formation of octenes.

Major Products Formed:

    Substitution Reactions: The major products of nucleophilic substitution reactions are alkyl derivatives where the iodine atom is replaced by the nucleophile.

    Elimination Reactions: The major products of elimination reactions are alkenes, such as 1-octene or 2-octene, depending on the reaction conditions.

Scientific Research Applications

4-Iodooctane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

    Biological Studies: In biological research, this compound can be used to study the effects of alkyl iodides on biological systems. It serves as a model compound to investigate the mechanisms of action of similar compounds.

    Material Science: This compound is used in the preparation of functionalized materials, such as polymers and surfactants, where the iodine atom can be replaced with other functional groups to impart desired properties.

Mechanism of Action

The mechanism of action of 4-Iodooctane involves its reactivity as an alkylating agent. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This reactivity is exploited in organic synthesis to introduce various functional groups into molecules.

Comparison with Similar Compounds

    1-Iodooctane: Similar to 4-Iodooctane but with the iodine atom attached to the first carbon of the octane chain.

    2-Iodooctane: The iodine atom is attached to the second carbon of the octane chain.

    1-Iodopentane: A shorter chain alkyl iodide with the iodine atom attached to the first carbon of a pentane chain.

Uniqueness of this compound: this compound is unique due to the position of the iodine atom on the fourth carbon of the octane chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 1-Iodooctane and 2-Iodooctane, this compound may exhibit different steric and electronic effects, impacting its behavior in chemical reactions.

Properties

IUPAC Name

4-iodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17I/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZONQKSTULVBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540986
Record name 4-Iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-32-4
Record name 4-Iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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